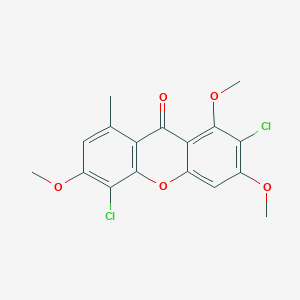

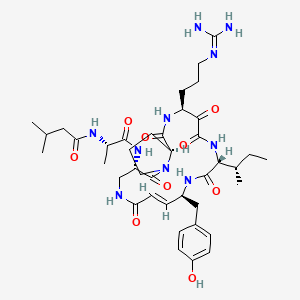

![molecular formula C41H26O26 B1252824 (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1252824.png)

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone is an ellagitannin, a type of hydrolyzable tannin, found in oak and chestnut wood, as well as in the stem barks of Terminalia leiocarpa and Terminalia avicennoides . It is the diastereomer of vescalagin in the C-1 position of the glycosidic chain . This compound and vescalagin are the most abundant ellagitannins in white wine stored in oak barrels, contributing to the color and taste of wines and spirits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of castalagin involves several steps:

Concentration and Precipitation: The extract is concentrated at a low temperature, and a gelatine solution is added.

Purification: The solution is purified using macroporous resin, eluted with water and ethanol, and concentrated.

Separation: Preparative liquid chromatography is used to separate and obtain castalagin.

Industrial Production Methods: The industrial production of castalagin follows similar steps but is optimized for higher yield and purity. The process is executed at temperatures below 50°C to avoid chemical and structural changes of active components .

Analyse Chemischer Reaktionen

Types of Reactions: (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form new derivatives, contributing to the aging process of wines.

Polymerization: It can polymerize with other ellagitannins or form complexes with anthocyanins and flavonoids.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and other reactive oxygen species.

Polymerization Conditions: Polymerization often occurs under acidic conditions, which are common in wine aging.

Major Products:

Oxidation Products: New derivatives formed during the aging of wines.

Polymerization Products: Complexes with anthocyanins and flavonoids, such as acutissimin A.

Wissenschaftliche Forschungsanwendungen

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of ellagitannins and their interactions with other molecules.

Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

Medicine: Studied for its potential antibacterial, antiviral, and anti-inflammatory properties.

Industry: Used in the food industry as a natural preservative due to its antioxidant properties.

Wirkmechanismus

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.

Antibacterial Activity: It inhibits the growth of bacteria by interfering with their cell walls and metabolic processes.

Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines such as IL-8 and IL-6 by blocking the NF-κB pathway.

Vergleich Mit ähnlichen Verbindungen

Vescalagin: The diastereomer of castalagin, found in similar sources and with similar properties.

Punicalagin: Another ellagitannin with potent antioxidant properties, found in pomegranate.

Ellagic Acid: A hydrolysis product of ellagitannins, known for its antioxidant and antiproliferative activities.

Uniqueness of (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone: this compound is unique due to its specific structural configuration and its abundance in oak and chestnut wood. Its ability to form complexes with other molecules, such as anthocyanins and flavonoids, makes it particularly valuable in the aging of wines and spirits .

Eigenschaften

Molekularformel |

C41H26O26 |

|---|---|

Molekulargewicht |

934.6 g/mol |

IUPAC-Name |

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31-,34-,35+,36+/m1/s1 |

InChI-Schlüssel |

UDYKDZHZAKSYCO-JLQXGYSZSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@H]4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Kanonische SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Synonyme |

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

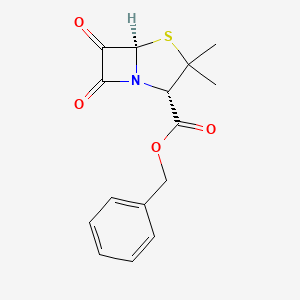

![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)

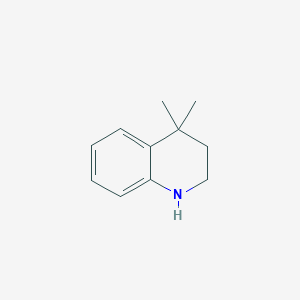

![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)

![2,5-Dimethyl-1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1252748.png)

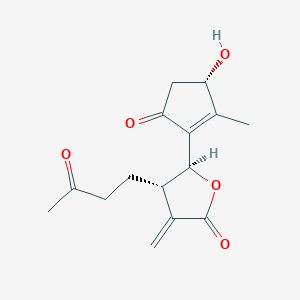

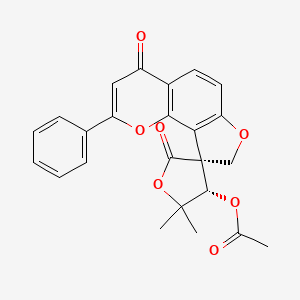

![(1S,2S,3R,5S,6S,7S,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1252757.png)

![(1S,2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B1252764.png)

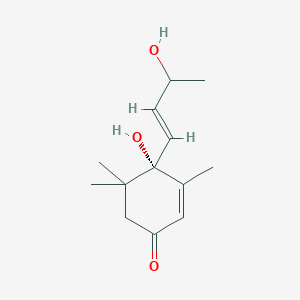

![2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone](/img/structure/B1252765.png)